Dextrose-4,5-13C2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KBJQABIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment of Dextrose 4,5 13c2
Enzymatic Synthesis Strategies for Dextrose-4,5-13C2
Enzymatic and chemo-enzymatic syntheses offer a powerful alternative to purely chemical methods, often providing superior stereoselectivity and higher yields under milder reaction conditions. These strategies leverage the high specificity of enzymes to catalyze desired transformations on carbohydrate substrates.
One-pot enzymatic systems, where multiple enzymes work in concert, can be highly efficient. For example, enzymes from the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis have been used to convert isotopically labeled glucose into various labeled nucleotides in a single coupled reaction. acs.org This approach demonstrates the potential to manipulate labeled glucose through specific metabolic pathways to generate desired products. acs.orgnih.gov
Another strategy involves using simpler labeled precursors and building up to the desired glucose analog using a series of enzymatic reactions. A patented method describes the synthesis of 13C-labeled fructose-1,6-diphosphate (B8644906) (FDP) from labeled pyruvate (B1213749) using enzymes involved in reverse glycolysis. google.com The FDP can then be enzymatically converted to fructose-6-phosphate (B1210287) and subsequently to glucose-6-phosphate, which can be further modified. google.com This modular enzymatic approach allows for the specific placement of 13C labels depending on the labeled precursor used. While not specifically for this compound, these methods highlight the feasibility of using enzymes like aldolases, isomerases, and phosphatases to construct specifically labeled glucose molecules.
| Enzymatic Approach | Key Enzymes/Pathways | Labeled Precursor(s) | Significance | Reference |
| Multi-enzyme "One-Pot" System | Pentose phosphate pathway, NAD+ biosynthesis enzymes | 13C-Glucose, 13C, 15N-ATP | Efficiently produces complex labeled biomolecules like PAR from simpler labeled units. | nih.gov |
| Reverse Glycolysis & Phosphogluconate Pathway | Fructose-1,6-diphosphatase, Phosphoglucose isomerase | Labeled Pyruvate or L-alanine | Allows for the synthesis of labeled glucose-6-phosphate from simple 3-carbon precursors. | google.com |
| Bacterial Cellulose (B213188) Synthesis | Bacterial cellulose synthase (BcsAB), Endoglucanases | 13C-Labeled Glucose | Produces uniformly labeled cellulose which can be hydrolyzed to labeled oligosaccharides. | diva-portal.org |
Characterization of Isotopic Enrichment and Purity in 13C-Labeled Dextrose
After synthesis, it is crucial to verify the identity, purity, and isotopic enrichment of the labeled glucose. This is primarily achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is a fundamental tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS), particularly with techniques like Orbitrap MS, is powerful enough to resolve the small mass difference between isotopologues containing 13C and those containing other isotopes like deuterium (B1214612) (2H) that may have the same nominal mass. acs.orgacs.org This allows for the precise quantification of tracer enrichment in complex samples like blood plasma without mutual interference from other tracers. acs.orgacs.org Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns. By derivatizing glucose, specific carbon-carbon bonds can be induced to cleave, allowing for the differentiation and quantification of glucose molecules labeled at different positions, such as C1 and C2. osu.edu Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is another sensitive method used to quantify 13C enrichment, especially in metabolic tracer experiments with low levels of labeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is an indispensable tool for confirming the exact position of the 13C labels within the glucose molecule. The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local chemical environment. Therefore, the 13C NMR spectrum of this compound would show significantly enhanced signals at the specific chemical shifts corresponding to the C4 and C5 positions, confirming the site-specificity of the labeling. oup.com Furthermore, homonuclear 13C-13C coupling between the adjacent C4 and C5 atoms would result in characteristic splitting patterns (multiplets) in the spectrum, providing unambiguous proof of their connectivity. nih.govscispace.com This technique is so sensitive that it can be used to follow the incorporation of 13C labels from glucose into downstream metabolites in vivo. nih.govscispace.comnih.gov
| Analytical Technique | Key Findings / Application | Isotopic Purity/Enrichment Data | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Can differentiate between 13C and 2H-labeled glucose isotopologues with the same nominal mass. Allows for accurate enrichment determination. | Good repeatability in the 0.1–15.0% enrichment range. CV of ~2.0% for [1-13C1]glucose tracer. | acs.orgacs.org |
| Tandem Mass Spectrometry (MS/MS) | Derivatization allows for targeted fragmentation to distinguish and quantify C1 and C2 labeled glucose. | A "correction factor" may be needed to account for isotope effects in fragmentation. | osu.edu |
| 13C NMR Spectroscopy | Unambiguously identifies the position of 13C labels. Can quantify total labeled compound concentration. | Can determine 13C isotopic fraction at specific carbon positions in metabolites. | oup.comnih.govscispace.com |
| Gas Chromatography-Combustion-IRMS (GC-C-IRMS) | Quantifies 13C enrichment in proteinogenic amino acids derived from labeled glucose. Useful for low-level enrichment studies. | Requires correction for kinetic isotope effects, often by using a natural abundance control. | nih.gov |
Experimental Design Considerations for Dextrose 4,5 13c2 Tracing Studies
Selection of Biological Systems for Dextrose-4,5-13C2 Tracing
The choice of the biological system is a foundational decision that dictates the scope and physiological relevance of the study. Each model system presents a unique set of advantages and limitations that must be carefully weighed against the research objectives.
Ex Vivo Tissue Perfusion Systems
Ex vivo tissue perfusion systems, such as those for the liver, heart, or kidney, offer a bridge between in vitro and in vivo studies. diva-portal.orgfrontiersin.orgnih.gov These systems maintain the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context. diva-portal.org this compound can be introduced into the perfusion fluid, allowing for the study of organ-specific metabolism under controlled conditions. nih.govresearchgate.net
For example, studies on perfused livers have used 13C-labeled glucose to investigate hepatic glucose production and the influence of various substrates. diva-portal.org Similarly, heart perfusion experiments with labeled glucose have been instrumental in understanding cardiac metabolism in health and disease. frontiersin.org A key advantage is the ability to collect both tissue and perfusate samples over time to monitor the dynamics of label incorporation and metabolite secretion. nih.gov The duration of labeling is a critical parameter, with steady-state labeling in key pathways of ex vivo heart perfusions being reached within 10 to 20 minutes. frontiersin.org
In Vivo Experimental Models
In vivo models, primarily using laboratory animals, provide the highest level of physiological relevance by capturing the complex interplay between different organs and systems. biorxiv.orgjci.org Administering this compound to a living organism allows for the study of whole-body metabolism and the contribution of different tissues to systemic metabolite pools. nih.govbiorxiv.org
Studies in mice have used infusions of 13C-labeled glucose to trace its fate in various organs, including tumors. jci.org This approach has been crucial in understanding how cancer cells metabolize glucose differently from surrounding healthy tissue. jci.org For instance, the labeling patterns of TCA cycle intermediates following the administration of 13C-glucose can reveal the activity of specific anaplerotic pathways, such as that catalyzed by pyruvate (B1213749) carboxylase. jci.org However, in vivo studies are more complex to perform and interpret, as the tracer is distributed throughout the body and metabolized by multiple organs simultaneously. nih.gov
Labeling Protocols and Administration Approaches
The method of introducing this compound into the biological system is a critical determinant of the resulting data and its interpretation. The choice between a single dose or a continuous supply, as well as the surrounding nutrient environment, must be carefully considered.
Bolus Administration vs. Continuous Infusion Strategies
The two primary methods for administering stable isotope tracers are bolus administration and continuous infusion. frontiersin.org
Bolus Administration: This involves introducing the tracer as a single, concentrated dose. nih.govbiorxiv.org An advantage of this method is its relative simplicity and lower cost due to the smaller amount of tracer required. nih.gov It can provide valuable qualitative data on metabolic pathway activity. nih.gov However, a significant drawback is the resulting non-steady-state labeling dynamics, where the enrichment of the tracer in the precursor pool changes over time. nih.govbiorxiv.org This can complicate the quantitative analysis of metabolic fluxes.
Continuous Infusion: This strategy involves administering the tracer at a constant rate over a period of time. frontiersin.orgnih.gov The goal is to achieve an isotopic steady state, where the enrichment of the tracer in the precursor and downstream metabolite pools remains constant. frontiersin.org This state is crucial for accurate metabolic flux analysis. biorxiv.org Continuous infusion can be preceded by an initial bolus to more rapidly achieve steady-state labeling. nih.govbiorxiv.org While providing more robust quantitative data, this method is more technically demanding and expensive. biorxiv.org
The choice between these strategies depends on the specific research question. For qualitative assessments of pathway activity, a bolus may suffice. For rigorous quantitative flux analysis, continuous infusion to achieve isotopic steady state is preferred. frontiersin.orgbiorxiv.org
Table 2: Comparison of Bolus and Continuous Infusion Strategies
| Feature | Bolus Administration | Continuous Infusion |
| Tracer Delivery | Single, concentrated dose. nih.govbiorxiv.org | Constant rate over time. frontiersin.orgnih.gov |
| Labeling Dynamics | Non-steady-state. nih.govbiorxiv.org | Aims for isotopic steady-state. frontiersin.orgbiorxiv.org |
| Data Richness | Can be lower, especially for pathways that take longer to label. nih.gov | Higher, allows for more robust computational modeling. nih.gov |
| Complexity & Cost | Simpler and less expensive. nih.govbiorxiv.org | More complex and costly. biorxiv.org |
| Primary Use Case | Qualitative assessment of metabolic activity. nih.gov | Quantitative metabolic flux analysis. biorxiv.org |
Media Composition and Nutrient Concentrations in this compound Experiments
In in vitro and ex vivo studies, the composition of the culture medium or perfusate plays a critical role in the outcome of tracing experiments. The presence and concentration of other potential carbon sources can significantly influence the metabolism of this compound and the resulting labeling patterns. nih.govdiva-portal.org
For example, if the medium contains unlabeled glucose or other sugars, the isotopic enrichment of the intracellular glucose pool will be diluted, affecting the labeling of all downstream metabolites. diva-portal.org Similarly, the presence of other nutrients like amino acids and fatty acids can alter metabolic fluxes and provide alternative carbon sources for pathways like the TCA cycle, a phenomenon observed in liver slice cultures supplemented with serum. diva-portal.org
Therefore, it is crucial to carefully define and control the composition of the experimental medium. frontiersin.org For certain research questions, it may be necessary to use a defined medium where the concentrations of all components are known. In other cases, mimicking the in vivo environment by including physiological concentrations of various nutrients might be the goal. diva-portal.org Researchers must be aware that changes in media composition can lead to shifts in metabolic steady state, which needs to be accounted for in the interpretation of results. nih.gov For instance, culturing cells in media with varying concentrations of glucose and glutamine has been shown to significantly alter the levels of 13C-labeled metabolites derived from [U-13C6]glucose. nih.gov
The effective use of this compound as a metabolic tracer requires a deep understanding of the experimental variables that can influence the results. The selection of an appropriate biological system, the choice of tracer administration protocol, and the careful control of the nutrient environment are all critical considerations. By thoughtfully designing their studies, researchers can harness the power of this compound to unravel the complexities of cellular and organismal metabolism.
Achievement and Validation of Isotopic Steady State in this compound Tracing
In metabolic flux analysis (MFA) using this compound, achieving a state of isotopic steady state is a critical prerequisite for accurate flux determination in many experimental designs. nih.govrsc.org Isotopic steady state is reached when the isotopic labeling pattern of intracellular metabolites becomes constant over time, indicating that the rate of isotope incorporation into a metabolite pool is balanced by the rate of its consumption. nih.gov This condition is typically achieved after a period of cell culture on a medium containing the 13C-labeled substrate. rsc.org The time required to reach this steady state is influenced by the metabolic fluxes and the pool sizes of the metabolite and its precursors. nih.gov For instance, glycolytic intermediates often reach isotopic steady state within minutes, while TCA cycle intermediates may require several hours. nih.gov
Validation of the isotopic steady state is crucial. It is generally performed by collecting samples at multiple time points and analyzing the mass isotopomer distributions (MIDs) of key metabolites. nih.gov The MIDs describe the fractional abundance of each isotopologue (molecules of the same metabolite that differ only in their isotopic composition). nih.gov When the MIDs of these metabolites no longer change significantly between consecutive time points, the system is considered to have reached isotopic steady state. nih.govvanderbilt.edu This is often determined using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
The experimental setup for achieving isotopic steady state typically involves culturing cells in a chemostat or in batch mode under conditions that maintain a metabolic steady state, where metabolite concentrations are constant. nih.gov For example, in studies with yeast, cultures are grown in a minimal medium with the 13C-labeled glucose, and samples are withdrawn during the exponential growth phase. oup.com It's important to note that for some metabolites, particularly those that exchange with large extracellular pools like certain amino acids, achieving true isotopic steady state may not be feasible in standard cell cultures. nih.gov
Non-Steady State Metabolic Flux Analysis (INST-MFA) with this compound
While steady-state MFA is a powerful tool, it is not always applicable, particularly in systems that label slowly or cannot be maintained in a steady state for extended periods. vanderbilt.eduoup.com In such cases, Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA) offers a robust alternative. vanderbilt.edunih.gov INST-MFA is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is achieved. vanderbilt.edunih.gov This method analyzes the time-dependent changes in the isotopic labeling of intracellular metabolites to determine metabolic fluxes. vanderbilt.eduresearchgate.net
A key advantage of INST-MFA is its applicability to a wider range of biological systems, including those with large intermediate pools or pathway bottlenecks, which can slow down the labeling process. vanderbilt.edu It is also particularly useful for studying autotrophic organisms where steady-state MFA is not feasible because all carbon atoms would eventually become uniformly labeled. vanderbilt.eduoup.com The transient labeling patterns observed during the introduction of a 13C tracer, such as this compound, provide rich data for resolving metabolic fluxes. vanderbilt.edu
The experimental design for INST-MFA involves introducing the 13C-labeled substrate and then collecting samples at multiple, precisely timed intervals during the transient labeling period. vanderbilt.edu The number of time points can range from approximately 5 to 15. vanderbilt.edu The analysis of these time-course labeling data requires more complex computational models that solve differential equations describing the labeling dynamics of metabolites. rsc.orgresearchgate.net This computational analysis allows for the estimation of not only fluxes but also intracellular metabolite concentrations, potentially integrating metabolomic and fluxomic data. vanderbilt.edu
| Parameter | Steady-State MFA | INST-MFA |
| Isotopic State | Isotopic steady state required. nih.gov | Performed during the isotopic transient phase. vanderbilt.edu |
| Sampling | Single time point after reaching steady state. nih.gov | Multiple time points during the transient phase. vanderbilt.edu |
| Data Analysis | Algebraic equations. rsc.org | Differential equations. rsc.org |
| Applicability | Systems that can achieve and maintain isotopic steady state. oup.com | Systems with slow labeling, large pools, or those not amenable to steady-state analysis. vanderbilt.edunih.gov |
| Information Yield | Metabolic fluxes. nih.gov | Metabolic fluxes and metabolite pool sizes. vanderbilt.edu |
Strategies for Quenching and Metabolite Extraction in 13C-Labeled Samples
To accurately measure the in vivo isotopic enrichment of metabolites, it is imperative to rapidly halt all metabolic activity at the moment of sampling, a process known as quenching. biorxiv.orgnih.govbiorxiv.org This ensures that the measured metabolite levels and their isotopic labeling patterns reflect the metabolic state at the time of collection. researchgate.net Following quenching, efficient extraction of metabolites from the cellular biomass is necessary for subsequent analysis. plos.org
A widely used quenching method involves rapidly plunging the cell sample into a cold solvent. researchgate.net Cold methanol (B129727), often at temperatures between -40°C and -80°C, is a common choice. oup.comresearchgate.net For suspension cultures, a rapid filtration step to separate cells from the medium can precede quenching to minimize contamination from extracellular metabolites. nih.govresearchgate.net One effective technique combines rapid filtration with quenching in 100% cold (-80°C) methanol. nih.govresearchgate.net Another approach for suspension cultures involves spraying the cell culture into a cold methanol/water solution. vanderbilt.edu It's crucial to select a quenching method that minimizes metabolite leakage from the cells, which can be a significant issue with some solvent-based methods. researchgate.netbiospec.net
Once metabolism is quenched, metabolites are extracted from the cells. The choice of extraction solvent and method depends on the specific metabolites of interest and the cell type. plos.orgbiospec.net A common approach for comprehensive metabolite coverage is a two-step extraction. biospec.netacs.org This often involves an initial extraction with a polar solvent mixture like methanol/water to capture polar metabolites, followed by an extraction with a nonpolar solvent to recover lipids and other nonpolar compounds. acs.org For example, a protocol using sequential extractions with 100% methanol followed by water has been shown to recover a broad range of metabolites. biospec.net Other effective extraction methods include using boiling ethanol (B145695) or a methanol-acetonitrile-water mixture. mdpi.commdpi.com The efficiency of different extraction protocols can vary significantly, so optimization for the specific experimental system is often necessary. plos.org
| Method | Description | Key Considerations |
| Cold Methanol Quenching | Rapidly mixing cell samples with cold methanol (e.g., -40°C to -80°C). oup.comresearchgate.net | Can cause metabolite leakage in some cell types. researchgate.netbiospec.net |
| Rapid Filtration & Quenching | Cells are quickly filtered from the medium and then immersed in a cold quenching solution. nih.govresearchgate.net | Minimizes contamination from extracellular metabolites. researchgate.net |
| Boiling Ethanol Extraction | Use of hot ethanol (e.g., 75-80°C) to simultaneously quench and extract metabolites. oup.comresearchgate.net | Effective for a broad range of metabolites. |
| Solvent Mixture Extraction | Employing mixtures like methanol-acetonitrile-water for extraction. mdpi.commdpi.com | Can be optimized for specific classes of metabolites. |
| Freeze-Thaw Cycles | Subjecting cell pellets to multiple cycles of freezing in liquid nitrogen and thawing. mdpi.com | A physical disruption method often used in conjunction with solvent extraction. |
Advanced Analytical Methodologies for 13c Isotopomer Analysis Derived from Dextrose 4,5 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that yields detailed information regarding the structure and dynamics of molecules. In metabolic research employing Dextrose-4,5-13C2, NMR is indispensable for pinpointing the specific locations of 13C labels within various metabolites, thereby offering a direct measurement of metabolic pathway activity.
Direct detection of the 13C nucleus is achieved through 13C NMR spectrometry, which generates a spectrum where each carbon atom within a molecule produces a unique signal. The precise position of each signal, known as the chemical shift, is acutely sensitive to the carbon atom's local chemical environment, enabling unambiguous assignment to specific carbon positions in a metabolite. rsc.org As this compound is metabolized, its 13C labels are integrated into a variety of downstream products. Analysis of the 13C NMR spectrum of these metabolites allows for the determination of the percentage of 13C enrichment at each carbon position.
This positional enrichment data is crucial for deciphering the relative contributions of different metabolic pathways. For instance, the metabolism of [4,5-13C2]glucose can result in distinct labeling patterns in downstream metabolites like glutamate (B1630785), which has five unique and distinguishable 13C resonances. rsc.org The analysis of 13C multiplets in glutamate provides a wealth of information on metabolic fluxes. rsc.org The unique spectroscopic feature of molecules like [1,2-13C2]glucose is the 13C-13C homonuclear coupling, creating characteristic doublets for the C-1 and C-2 resonances as long as the two 13C nuclei remain bonded. nih.gov This feature allows for the spectral discrimination of the labeled metabolite from overlapping singlet resonances of other metabolites. physiology.org
Table 1: Example of Positional Isotopomer Analysis in Glutamate by 13C NMR This table illustrates hypothetical data on the 13C enrichment at different carbon positions of glutamate, which can be used to infer the activity of various metabolic pathways.
| Metabolite | Carbon Position | 13C Enrichment (%) | Inferred Pathway Activity |
|---|---|---|---|
| Glutamate | C4 | 85 | High TCA Cycle Flux |
| Glutamate | C5 | 85 | High TCA Cycle Flux |
| Glutamate | C2 | 10 | Pentose (B10789219) Phosphate (B84403) Pathway/Anaplerosis |
| Glutamate | C3 | 10 | Pentose Phosphate Pathway/Anaplerosis |
While one-dimensional (1D) 13C NMR is highly informative, spectra from complex biological samples can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) address this by correlating the chemical shifts of directly bonded 1H and 13C nuclei, thereby increasing spectral resolution. biorxiv.orgacs.org In an HSQC experiment, each peak represents a specific C-H bond. For metabolites derived from this compound, a 13C label at a specific position results in a cross-peak at the chemical shifts of that carbon and its attached proton, enabling simultaneous identification and isotopic analysis of numerous metabolites in complex mixtures. nih.gov The high resolution of HSQC is particularly advantageous for resolving the intricate labeling patterns that emerge from the metabolism of this compound. acs.org
A significant benefit of NMR is its non-invasive nature, allowing for the study of metabolic processes within living cells and tissues in real-time. biorxiv.org By introducing this compound into a living system and acquiring 13C NMR spectra over time, researchers can monitor the dynamic changes in metabolite concentrations and their isotopic enrichment. physiology.orgresearchgate.net This provides unparalleled insights into metabolic kinetics under physiological conditions. For example, in vivo 13C NMR has been used to measure the rates of glycolysis and the Krebs cycle in organs like the brain and liver. physiology.orgresearchgate.net Following the administration of labeled glucose, the temporal incorporation of 13C into metabolites like lactate (B86563) and glutamate can be tracked, offering a direct measure of metabolic flux. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) NMR for Complex Metabolites
Mass Spectrometry (MS)
Mass spectrometry (MS) is another essential technique for 13C-isotopomer analysis. MS measures the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and the degree of isotopic labeling. creative-proteomics.com When combined with chromatographic separation, MS provides high sensitivity and throughput for analyzing complex biological samples. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing volatile and thermally stable metabolites. nih.gov For many polar metabolites in central carbon metabolism, a chemical derivatization step is required to increase their volatility for GC analysis. researchgate.net Following GC separation, metabolites are ionized, and the resulting fragmentation pattern is characteristic of the metabolite. The masses of the fragment ions reveal the distribution of 13C labels. biorxiv.org By analyzing the mass isotopomer distribution (MID) of specific fragments, it is possible to deduce the positional information of the 13C labels. frontiersin.org
Table 2: Illustrative Mass Isotopomer Distribution of Derivatized Lactate via GC-MS This table shows a hypothetical mass isotopomer distribution for a lactate derivative, which can be used to determine the extent of labeling from a this compound tracer.
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
|---|---|---|
| M+0 | 15 | Unlabeled lactate |
| M+1 | 5 | Single 13C labeled lactate |
| M+2 | 80 | Doubly 13C labeled lactate (from glycolysis) |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing non-volatile and thermally labile metabolites, often without the need for derivatization. biorxiv.org Various LC methods can be used to separate a wide array of metabolites. The separated metabolites are then ionized, typically using a soft ionization technique like electrospray ionization (ESI), which produces intact molecular ions. nih.gov High-resolution mass spectrometers can accurately determine the mass isotopomer distribution of these intact metabolites. researchgate.net While LC-MS itself may not provide extensive positional information from fragmentation, tandem mass spectrometry (MS/MS) can be used to fragment specific ions to gain further insight into the location of the 13C labels. researchgate.net The high sensitivity and broad metabolite coverage of LC-MS make it an ideal platform for comprehensive metabolomic profiling and isotope tracing studies using this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Isotopologue Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for accurately determining the mass isotopologue distribution (MID) of metabolites derived from stable isotope tracers like Dextrose-4,5-¹³C₂. Unlike nominal mass instruments, HRMS instruments, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high resolving power and mass accuracy. This enables the separation of ions with very similar mass-to-charge ratios (m/z), which is critical for resolving ¹³C-labeled isotopologues from other naturally abundant isotopes (e.g., ¹⁵N, ¹⁸O, ³⁴S) and from isobaric interferences. nih.govnih.gov
When cells are cultured with Dextrose-4,5-¹³C₂, the two ¹³C atoms are incorporated into various downstream metabolites through central carbon metabolism. For a given metabolite, this results in a population of molecules that differ in the number of incorporated ¹³C atoms. These different mass versions of the metabolite are known as mass isotopologues (e.g., M+0, M+1, M+2, etc.). nih.gov The goal of MID analysis is to quantify the fractional abundance of each of these isotopologues.
The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, allows for the confident assignment of elemental formulas to detected ions. nih.gov In a tracing experiment, this means that the m/z of a metabolite containing one ¹³C atom (mass defect of ¹³C ≈ 1.00335 Da) can be clearly distinguished from the unlabeled version of the same metabolite that might contain, for example, two naturally abundant ¹⁵N atoms.
A key advantage of HRMS is its ability to perform stable isotope-resolved metabolomics (SIRM). mdpi.com By extracting ion chromatograms using very narrow mass windows (e.g., < 5 ppm), it is possible to specifically quantify each ¹³C isotopologue of a metabolite. nih.gov For example, in a study using an LC-quadrupole/Orbitrap platform, researchers could extract the theoretical m/z for various ¹³C-labeled versions of succinyl-CoA with a 3 ppm window, which was sufficient to exclude overlapping isotopologues from different tracers. nih.gov
The workflow for HRMS-based MID analysis typically involves:
Sample Preparation: Extraction of metabolites from cells or tissues cultured with Dextrose-4,5-¹³C₂.
Chromatographic Separation: Often, liquid chromatography (LC) is coupled to the mass spectrometer to separate metabolites over time, reducing ion suppression and simplifying the resulting spectra. nih.gov
HRMS Analysis: The instrument acquires full scan spectra at high resolution (e.g., 70,000 to >140,000 FWHM). nih.govnih.gov
Data Processing: Software is used to detect chromatographic peaks, identify metabolites based on accurate mass and retention time, and extract the intensity of each mass isotopologue for a given metabolite. nih.gov
The resulting MID data provides a quantitative snapshot of how the ¹³C atoms from Dextrose-4,5-¹³C₂ have been distributed throughout the metabolic network, offering insights into the activity of specific pathways.
Tandem Mass Spectrometry (MS/MS) for Fragment Isotopomer Analysis
While HRMS provides the distribution of mass isotopologues, it does not typically reveal the specific positions of the ¹³C labels within the molecule. Tandem mass spectrometry (MS/MS) addresses this limitation by providing positional isotopic information, which is crucial for resolving fluxes through converging or bidirectional metabolic pathways. frontiersin.orgnih.gov MS/MS analysis yields data on fragment isotopomers, which are isotopologues of a specific fragment of the parent metabolite. biorxiv.org
The MS/MS process involves two stages of mass analysis:
Precursor Ion Selection: In the first mass analyzer (e.g., a quadrupole), a specific mass isotopologue of a metabolite of interest (the precursor ion) is isolated from all other ions.
Fragmentation and Fragment Ion Analysis: The selected precursor ion is then fragmented in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer (e.g., an Orbitrap or time-of-flight analyzer). nih.gov
By analyzing the mass shifts in the fragment ions, one can deduce the location of the ¹³C labels within the original molecule's carbon skeleton. For instance, in a study analyzing glutamate derived from a ¹³C tracer, MS/MS fragmentation allowed for the differentiation of isotopomers that would be indistinguishable by full-scan MS alone, significantly improving the precision of metabolic flux calculations. nih.gov
Consider a metabolite like aspartate derived from Dextrose-4,5-¹³C₂. If the ¹³C labels are incorporated into the C3 and C4 positions of oxaloacetate (the precursor to aspartate), a specific MS/MS fragmentation pattern will emerge. For example, a fragment containing carbons C1-C2 of aspartate would appear unlabeled, while a fragment containing carbons C3-C4 would show a mass shift corresponding to two ¹³C atoms (M+2). frontiersin.org This level of detail allows for a more granular and accurate mapping of metabolic pathways.
Recent advancements have led to the development of MS/MS methods capable of resolving all possible isotopomers for key metabolites like glutamate and aspartate, providing a level of detail previously only achievable with Nuclear Magnetic Resonance (NMR) spectroscopy but with much higher sensitivity. biorxiv.org
| Metabolite Fragment | Carbon Atoms | Expected Labeling from Dextrose-4,5-¹³C₂ via TCA Cycle (1st Turn) | Significance |
| Glutamate [M-COOH]⁺ | C1-C4 | ¹³C₂ at C4, C5 | Distinguishes pyruvate (B1213749) carboxylase vs. pyruvate dehydrogenase entry |
| Aspartate [M-COOH]⁺ | C1-C3 | ¹³C₂ at C3, C4 | Traces oxaloacetate labeling patterns |
| Pyruvate (derivatized) | C1-C2 | Unlabeled | Confirms label entry point into the TCA cycle |
This table provides illustrative examples of how MS/MS fragmentation of key metabolites can reveal positional labeling information originating from Dextrose-4,5-¹³C₂.
Data Pre-processing and Isotopic Correction Algorithms for Natural Abundance
Raw mass spectrometry data from stable isotope tracing experiments cannot be used directly for flux analysis. The measured mass isotopologue distributions are a composite of the labeling introduced experimentally from the tracer (e.g., Dextrose-4,5-¹³C₂) and the natural abundance of heavy isotopes of all elements in the metabolite (C, H, N, O, S, etc.). nih.gov For instance, about 1.1% of all carbon in nature is ¹³C. This background must be computationally removed to determine the true tracer-derived enrichment. nih.govnih.gov This process is known as natural abundance correction.
The correction is essential because naturally occurring isotopes can significantly skew the measured MIDs, leading to incorrect calculations of metabolic fluxes. nih.gov The correction process relies on mathematical algorithms that use the elemental formula of the metabolite (and any derivatizing agents) to calculate the expected MID for an unlabeled molecule. nih.gov
Several algorithms and software tools have been developed to perform this correction. A common approach involves the use of a correction matrix. nih.govnih.gov The relationship can be expressed as:
M_measured = C * M_corrected
Where:
M_measured is the vector of measured fractional abundances of the isotopologues.
C is the correction matrix, which accounts for the probability distribution of natural isotopes.
M_corrected is the vector of true, tracer-derived fractional abundances that is being solved for.
The equation is solved by inverting the matrix: M_corrected = C⁻¹ * M_measured .
The correction matrix is constructed based on the known natural abundances of the isotopes of each element in the molecule. nih.gov For tandem MS data, the correction is more complex, as it must account for the natural isotopes in the parent ion, the daughter fragment, and the neutral loss fragment. frontiersin.org This often requires more advanced algorithms, such as 2D-deconvolution. frontiersin.org
Various software packages are available to automate this crucial data pre-processing step, including IsoCorrectoR, PolyMID, and others. mdpi.combioconductor.org These tools can handle data from both low- and high-resolution MS and MS/MS experiments and can also correct for impurities in the isotopic tracer itself. bioconductor.org
| Correction Tool | Methodology | Applicable Data | Key Feature |
| IsoCorrectoR | Correction matrix inversion, resolution-dependent correction | MS, MS/MS, HRMS | Can correct for multiple tracers (e.g., ¹³C and ¹⁵N) simultaneously. bioconductor.org |
| PolyMID-Correct | Combinatorial probability strategy | MS, HRMS | Transforms a measured MID into a set of component MIDs for each labeled state. mdpi.com |
| EMU-based Algorithms | 2D-Deconvolution for tandem MS data | MS/MS | Convenient algorithm based on a compact matrix formulation for MS/MS data. frontiersin.org |
This table summarizes some of the available algorithms and tools for natural abundance correction in stable isotope labeling experiments.
Computational Approaches and Metabolic Flux Analysis Mfa with Dextrose 4,5 13c2 Data
Reconstruction and Refinement of Metabolic Network Models for 13C-MFA
The foundation of any ¹³C-MFA study is a robust and accurate metabolic network model. vanderbilt.edu This model serves as the mathematical representation of the biochemical reactions occurring within the cell, defining the pathways through which carbon atoms from a tracer like Dextrose-4,5-13C2 can travel.
The process typically begins with the reconstruction of a draft network, often derived from genome annotations and public databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). osti.govd-nb.info These initial models provide a comprehensive, genome-scale inventory of all potential metabolic reactions an organism can perform. d-nb.info However, for the specific purposes of a ¹³C-MFA experiment, this large-scale network must be curated and refined into a more focused "core model." sci-hub.se
This refinement involves several key steps:
Scope Definition: The model is tailored to include the central metabolic pathways most relevant to the study and the metabolism of the chosen tracer. For this compound, this invariably includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and anaplerotic reactions. rsc.orgosti.gov
Reaction Curation: The model must be checked for stoichiometric consistency and thermodynamic feasibility. It is refined to include all known enzymatic reactions, transport processes, and biomass synthesis pathways that are active under the specific experimental conditions. nih.gov The pathways must accurately reflect the known biochemistry of the organism being studied.
Atom Mapping: Crucially, the model must contain detailed atom transition maps for every reaction. These maps specify the fate of each carbon atom from a substrate to a product. For this compound, the model must precisely describe how the ¹³C atoms at positions 4 and 5 of the glucose molecule are transferred to subsequent metabolites, which is fundamental for simulating the expected labeling patterns. osti.gov
Compartmentalization: For eukaryotic cells, the model must often account for different cellular compartments, such as the cytosol and mitochondria, and the transport of metabolites between them, as this significantly influences labeling patterns. biorxiv.org
This refined model is a critical hypothesis of the cell's metabolic structure and function, which is then tested and used for flux quantification against the experimental labeling data. vanderbilt.eduplos.org
Mathematical Frameworks for Metabolic Flux Estimation
With a refined metabolic model in place, the core of ¹³C-MFA involves using mathematical frameworks to estimate the unknown intracellular fluxes from the measured isotope labeling data. mdpi.com This is an inverse problem: fluxes are determined by finding the values that best explain the observed measurements. vanderbilt.edu
The central principle of ¹³C-MFA is that under isotopic steady state (where the isotopic composition of metabolites is stable), the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of the metabolites that produce it. researchgate.netnih.gov This relationship is captured in a system of algebraic isotope balance equations.
For each metabolite in the network, an equation is constructed that links its mass isotopomer distribution (MID)—the fractional abundance of molecules with 0, 1, 2, etc., ¹³C atoms—to the MIDs of its precursor metabolites and the fluxes of the reactions that connect them. mdpi.com The atom transition maps defined in the metabolic model are essential for constructing these equations, as they dictate how the ¹³C from a precursor is incorporated into a product. nih.gov
For example, the labeling pattern of pyruvate (B1213749) derived from this compound via glycolysis will be directly dependent on the flux through the Embden-Meyerhof-Parnas pathway. The specific labeling on carbons 4 and 5 of glucose allows for the resolution of fluxes through different pathways, such as the distinction between the PPP and glycolysis.
To manage the combinatorial complexity of tracking all possible isotopomers in a large network, computational frameworks like the Elementary Metabolite Unit (EMU) approach are used. frontiersin.orgvanderbilt.edu The EMU framework simplifies the calculations by focusing only on the subsets of atoms that are relevant for simulating the measured MIDs, significantly increasing the speed and efficiency of flux estimation. frontiersin.org
Once the system of isotope balance equations is established, the unknown metabolic fluxes are estimated by solving a parameter estimation problem. mdpi.com The most common approach is to use a least-squares minimization algorithm. vanderbilt.edubiorxiv.org
The objective is to find the set of flux values (v) that minimizes the sum of squared residuals (SSR) between the experimentally measured data (both MIDs and extracellular rates like glucose uptake) and the corresponding values predicted by the model. rsc.org
The process is iterative:
An initial guess is made for the values of the unknown fluxes.
Using these flux values, the system of isotope balance equations is solved to simulate the theoretical MIDs for all measured metabolites.
The simulated MIDs are compared to the experimentally measured MIDs, and the SSR is calculated.
A numerical optimization algorithm, such as Levenberg-Marquardt, adjusts the flux values in a direction that reduces the SSR. vanderbilt.edu
Steps 2-4 are repeated until the SSR is minimized, meaning the algorithm has converged on a flux distribution that provides the best possible fit to the experimental data. rsc.org
This optimization yields a single best-fit flux map, quantifying the rates of dozens to hundreds of intracellular reactions.
Isotope Balance Equations and Atom Mapping
Software Tools for 13C-Metabolic Flux Analysis
A variety of specialized software packages have been developed to handle the complex calculations required for ¹³C-MFA. These tools provide integrated platforms for model construction, experimental design, flux estimation, and statistical analysis. rsc.orgd-nb.info The use of such software is essential for analyzing data from experiments involving tracers like this compound.
Statistical Validation of Metabolic Flux Maps and Confidence Interval Determination
Obtaining a best-fit flux map is not the final step; its statistical validity and precision must be rigorously assessed. researchgate.net This ensures that the model is a good representation of the biological system and provides a measure of reliability for the estimated fluxes.
The primary method for assessing goodness-of-fit is the chi-square (χ²) statistical test. vanderbilt.eduarxiv.org The minimized sum of squared residuals (SSR) obtained from the parameter estimation is compared against the χ² distribution. If the SSR falls within a specified confidence interval (e.g., 95%), the model is considered to be statistically acceptable, meaning there are no significant discrepancies between the model predictions and the experimental data. nih.govnih.gov An unacceptable fit may indicate issues with the metabolic network model, incorrect atom mappings, or gross errors in the measurement data. d-nb.info
Once the model is validated, the precision of each estimated flux is determined by calculating confidence intervals . researchgate.netnih.gov A confidence interval provides a range within which the true flux value is expected to lie with a certain probability (typically 95%). asm.org Narrow confidence intervals indicate a high-precision flux estimate, while wide intervals suggest the flux is poorly resolved by the available data. nih.gov Methods for calculating these intervals include:
Parameter Continuation/Sensitivity Analysis: This involves evaluating how sensitive the minimized SSR is to variations in each individual flux parameter. vanderbilt.eduresearchgate.net
Monte Carlo Simulations: This approach involves creating many artificial datasets by adding random noise to the original measurements. The flux estimation is then repeated for each artificial dataset, and the resulting distribution of flux estimates is used to determine the confidence intervals. researchgate.net
The precision of fluxes derived from a this compound experiment depends on how effectively this specific tracer generates unique labeling patterns for resolving different pathways. nih.gov
Integration of Metabolic Flux Analysis with Flux Balance Analysis (FBA)
While ¹³C-MFA provides highly accurate flux maps for central metabolism, it is typically limited to smaller, core metabolic models. rsc.org In contrast, Flux Balance Analysis (FBA) is a computational method that analyzes metabolism on a genome-scale but does not inherently use experimental flux data. eares.org FBA predicts a flux distribution by optimizing a specific cellular objective, such as the maximization of biomass production, subject to stoichiometric constraints. arxiv.orgeares.org A significant limitation of FBA is that it often yields a large space of possible flux solutions that are equally optimal. nih.gov
Integrating ¹³C-MFA and FBA creates a powerful multi-scale modeling approach that leverages the strengths of both techniques. arxiv.org The experimentally determined flux values from a ¹³C-MFA study using this compound can be used as direct constraints on a genome-scale FBA model. nih.gov This integration serves several purposes:
Model Validation: It allows for the validation of FBA predictions against hard experimental data, increasing confidence in the genome-scale model. arxiv.org
Constraining Solution Space: The MFA-derived fluxes significantly reduce the range of possible solutions in FBA, leading to a more accurate and biologically meaningful prediction of the global metabolic state. nih.gov
Improving Predictions: By incorporating MFA data, the predictive power of FBA for cellular phenotypes, such as growth rates or product yields under different genetic or environmental perturbations, is enhanced.
Approaches like parsimonious ¹³C-MFA (p13CMFA) further refine this integration by applying a secondary optimization to the ¹³C-MFA solution space, for example, by finding the solution that minimizes the total sum of fluxes, which can be weighted by gene expression data. plos.orgnih.gov This synergy between bottom-up (FBA) and top-down (MFA) approaches provides a more comprehensive and validated understanding of cellular metabolism.
Table of Compounds
Applications of Dextrose 4,5 13c2 in Elucidating Metabolic Pathway Fluxes
Glycolysis and Gluconeogenesis Pathway Elucidation
When Dextrose-4,5-13C2 enters glycolysis, the six-carbon glucose molecule is eventually cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). wikipedia.org The original C4 and C5 of glucose become C1 and C2 of GAP, respectively. DHAP, formed from carbons 1, 2, and 3 of glucose, remains unlabeled.
Tracing Carbon Scrambling through Triose Phosphate Isomerization
Triose phosphate isomerase (TPI) is an enzyme that interconverts DHAP and GAP. escholarship.org This reaction is typically very rapid and reversible, leading to a "scrambling" of the isotopic label. nih.gov When using this compound, the initially labeled GAP ([1,2-¹³C₂]GAP) can be converted to unlabeled DHAP, and the unlabeled DHAP can be converted to unlabeled GAP. This equilibration means that the resulting pyruvate (B1213749) and lactate (B86563) pool will be a mixture of isotopomers.
The degree of this scrambling provides information on the reversibility and net direction of the flux. nih.gov For instance, a high degree of TPI reversibility under glycolytic conditions will result in a dilution of the [1,2-¹³C₂]GAP pool, leading to a population of pyruvate molecules that are either unlabeled or doubly labeled ([2,3-¹³C₂]pyruvate, as the carbons of GAP become carbons 1, 2, and 3 of the second pyruvate molecule).
Assessment of Reversibility in Glycolytic Reactions
The labeling pattern derived from this compound can be used to assess the reversibility of several steps in glycolysis and gluconeogenesis. For example, in a purely glycolytic direction, this compound will yield [2,3-¹³C₂]lactate. However, if there is significant reverse flux from pyruvate back to glucose (gluconeogenesis), the ¹³C labels can be redistributed. nih.gov
The appearance of specific isotopomers in glucose after administering a labeled precursor from lower in the pathway (like labeled lactate or pyruvate) is a hallmark of gluconeogenic activity. Conversely, starting with this compound, the detection of labeling patterns in hexose (B10828440) phosphates other than the original [4,5-¹³C₂] pattern can indicate futile cycling (simultaneous operation of glycolysis and gluconeogenesis). The use of tracers like [5,6-¹³C₂]glucose has been employed to disentangle fluxes in central carbon metabolism, and the principles are directly applicable to this compound. nih.govbiorxiv.org
Pentose (B10789219) Phosphate Pathway (PPP) Activity and Intermediates
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. nih.gov It is responsible for producing NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide synthesis. libretexts.org this compound is an effective tool for probing the oxidative and non-oxidative branches of the PPP.
Oxidative and Non-Oxidative Branches of PPP
The PPP is composed of two main branches: the oxidative and the non-oxidative. nih.gov The oxidative branch is unidirectional and involves the decarboxylation of glucose-6-phosphate (G6P), releasing the C1 carbon as CO₂ and producing NADPH. csic.es The non-oxidative branch consists of a series of reversible reactions that interconvert various sugar phosphates, linking the PPP back to glycolysis. nih.govlibretexts.org
When this compound is metabolized, it is first converted to glucose-6-phosphate (G6P), retaining the label at the C4 and C5 positions. Since the oxidative PPP removes the C1 carbon, the [4,5-¹³C₂] label remains intact through this phase. The product, ribulose-5-phosphate, will be labeled at positions corresponding to the original C4 and C5 of glucose.
The non-oxidative PPP reactions, catalyzed by transketolase and transaldolase, then rearrange the carbon skeleton. physiology.org This rearrangement is key to interpreting the flux. For example, the interaction of labeled intermediates with unlabeled ones can produce a variety of labeled fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (GAP) molecules. nih.gov The specific isotopomer distribution in these glycolytic intermediates provides a quantitative measure of PPP activity relative to glycolysis. Studies using similarly labeled tracers like [1,2-¹³C₂]glucose have established methodologies to calculate these relative fluxes based on the isotopomers of lactate or proteinogenic amino acids. nih.govphysiology.org
Contribution to NADPH Production
A primary function of the oxidative PPP is the production of NADPH. nih.gov While this compound does not directly label NADPH, its use in MFA allows for the quantification of flux through the oxidative PPP. biorxiv.org The rate of this flux is directly proportional to the rate of NADPH production from this pathway. By measuring the rate at which labeled glucose is shunted into the PPP, researchers can infer the cell's capacity for NADPH generation to meet demands for processes like fatty acid synthesis or combating oxidative stress. biorxiv.org
Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, oxidizing acetyl-CoA to generate ATP and reducing equivalents. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis.
Following glycolysis, the pyruvate derived from this compound will be labeled as [2,3-¹³C₂]pyruvate. This pyruvate can then enter the TCA cycle in two main ways:
Oxidative decarboxylation by pyruvate dehydrogenase (PDH) to form [1,2-¹³C₂]acetyl-CoA.
Carboxylation by pyruvate carboxylase (PC) to form [2,3-¹³C₂]oxaloacetate, an anaplerotic reaction. nih.gov
The entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle leads to a predictable labeling pattern in cycle intermediates like citrate (B86180), glutamate (B1630785) (via α-ketoglutarate), and malate (B86768). researchgate.net Subsequent turns of the cycle will further distribute these labels. By analyzing the mass isotopomer distribution of these intermediates using techniques like NMR or mass spectrometry, the relative contributions of different pathways to the acetyl-CoA pool and the rate of TCA cycle activity can be determined. core.ac.ukphysiology.orgwustl.edu
For example, the ratio of different glucose isotopomers, such as [5,6-¹³C₂]glucose versus [4,5-¹³C₂]glucose, after the administration of a labeled precursor like [U-¹³C₃]glycerol, can indicate the extent of metabolism through the TCA cycle prior to gluconeogenesis. nih.govsemanticscholar.orgnih.gov Similarly, starting with this compound, the appearance of specific isotopomers in glucose recycled from the TCA cycle provides a powerful measure of anaplerotic and cataplerotic fluxes.
Illustrative Data Tables
The following tables illustrate the expected labeling patterns of key metabolites when a biological system is supplied with this compound. These patterns are the basis for calculating metabolic fluxes.
Table 1: Expected Primary Isotopomers from this compound Metabolism This table shows the direct products in major pathways before significant cycling or scrambling.
| Pathway | Metabolite | Expected Labeling Pattern |
| Glycolysis | Glyceraldehyde-3-Phosphate | [1,2-¹³C₂] |
| Glycolysis | Pyruvate | [2,3-¹³C₂] |
| Pentose Phosphate Pathway | Ribulose-5-Phosphate | Labeled at carbons derived from C4, C5 of glucose |
| TCA Cycle Entry (via PDH) | Acetyl-CoA | [1,2-¹³C₂] |
| TCA Cycle Entry (via PC) | Oxaloacetate | [2,3-¹³C₂] |
Table 2: Example of Flux Ratio Determination from Lactate Isotopomers This table illustrates how the ratio of lactate isotopomers can be used to infer the relative activity of the Pentose Phosphate Pathway (PPP) versus Glycolysis. The scenario assumes that PPP flux results in the formation of singly labeled lactate from the labeled GAP interacting with unlabeled triose phosphates.
| Observed Lactate Isotopomer | Originating Pathway | Relative Flux Information |
| [2,3-¹³C₂]Lactate | Direct Glycolysis | Represents flux that bypassed the PPP. |
| [¹³C₁]Lactate | Pentose Phosphate Pathway | Represents flux through the non-oxidative PPP, leading to label scrambling. |
| Ratio: [¹³C₁] / [2,3-¹³C₂] | Increases with higher relative PPP flux. |
Quantification of Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) Contributions
Pyruvate stands at a critical metabolic crossroads, where its fate is primarily determined by the activity of two key mitochondrial enzymes: Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC).
Pyruvate Dehydrogenase (PDH): This enzyme converts the three-carbon pyruvate into a two-carbon acetyl-CoA molecule, with the first carbon being lost as CO₂. When [2,3-¹³C₂]pyruvate is the substrate, PDH produces [1,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle.
Pyruvate Carboxylase (PC): This enzyme catalyzes an anaplerotic reaction, meaning it replenishes TCA cycle intermediates. It converts the three-carbon pyruvate into the four-carbon oxaloacetate. When [2,3-¹³C₂]pyruvate is the substrate, PC produces [2,3-¹³C₂]oxaloacetate.
By using mass spectrometry to measure the distinct mass isotopomers of TCA cycle intermediates that result from the entry of either [1,2-¹³C₂]acetyl-CoA or [2,3-¹³C₂]oxaloacetate, the relative fluxes through PDH and PC can be accurately quantified. frontiersin.orgnih.gov For instance, studies in various cell types, including astrocytes and hepatocytes, have utilized similar principles with other ¹³C-glucose tracers to determine the PC/PDH flux ratio, a critical parameter indicating the balance between energy production and biosynthesis. frontiersin.orgnih.gov Research in perfused livers using labeled pyruvate has shown that the vast majority of pyruvate enters the TCA cycle via PC rather than PDH, highlighting the liver's significant anaplerotic activity. pnas.org
Table 1: Fate of Dextrose-4,5-¹³C₂ Carbons at the Pyruvate Crossroads
| Initial Tracer | Glycolytic Product | Enzyme | Metabolic Product | Product Labeling |
|---|---|---|---|---|
| Dextrose-4,5-¹³C₂ | [2,3-¹³C₂]Pyruvate | Pyruvate Dehydrogenase (PDH) | Acetyl-CoA | [1,2-¹³C₂]Acetyl-CoA (M+2) |
| Dextrose-4,5-¹³C₂ | [2,3-¹³C₂]Pyruvate | Pyruvate Carboxylase (PC) | Oxaloacetate | [2,3-¹³C₂]Oxaloacetate (M+2) |
Flux Through Citrate Synthase and Subsequent TCA Cycle Turns
The initial step of the TCA cycle, catalyzed by citrate synthase, involves the condensation of acetyl-CoA and oxaloacetate to form citrate. The labeling pattern of citrate derived from Dextrose-4,5-¹³C₂ provides a direct measure of citrate synthase flux and reveals the contributions from the PDH and PC pathways.
First Turn:
Condensation of [1,2-¹³C₂]acetyl-CoA (from PDH) with unlabeled oxaloacetate yields [¹³C₂]citrate (M+2).
Condensation of unlabeled acetyl-CoA with [2,3-¹³C₂]oxaloacetate (from PC) also yields [¹³C₂]citrate (M+2).
If both substrates are labeled (a scenario that becomes more probable as the system approaches isotopic steady state), the condensation of [1,2-¹³C₂]acetyl-CoA and [2,3-¹³C₂]oxaloacetate produces [¹³C₄]citrate (M+4).
Anaplerotic and Cataplerotic Fluxes with Dextrose-4,5-¹³C₂
Anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of these intermediates for biosynthesis) are crucial for maintaining cellular homeostasis. frontiersin.org Dextrose-4,5-¹³C₂ is an excellent tool for studying these opposing fluxes.
Anaplerosis: The flux through PC, producing labeled oxaloacetate from the tracer, is a primary anaplerotic pathway that can be directly quantified. pnas.org The appearance of ¹³C labels in the oxaloacetate pool and its derivatives (e.g., malate, aspartate) is a direct measure of this glucose-driven replenishment. pnas.org
Cataplerosis: Cataplerotic pathways, such as the use of oxaloacetate for gluconeogenesis or malate for pyruvate cycling, can be traced by monitoring the removal of labeled intermediates from the TCA cycle. pnas.org For example, the appearance of [¹³C₂]glucose in the cell (with a different labeling pattern than the initial tracer) would indicate that carbons from Dextrose-4,5-¹³C₂ entered the TCA cycle and were subsequently withdrawn for glucose synthesis. researchgate.net Studies in fasted mice have demonstrated how anaplerosis and cataplerosis increase with fast duration, balancing each other to maintain metabolic stability. nih.gov
Intermediary Metabolism Interconnections
The carbon backbone provided by glucose is fundamental for the synthesis of a wide array of biomolecules. Dextrose-4,5-¹³C₂ allows for precise tracing of these glucose-derived carbons into various biosynthetic pathways.
Amino Acid Biosynthesis from Glucose-Derived Carbons
Several non-essential amino acids are synthesized directly from TCA cycle intermediates. The labeling patterns of these amino acids therefore serve as a proxy for the labeling of their parent molecules within the cycle. pnas.org
Glutamate and Glutamine: These are derived from α-ketoglutarate. The M+2 isotopomer of glutamate will be a primary product from the first turn of the TCA cycle using [¹³C₂]acetyl-CoA.
Aspartate and Asparagine: These are derived from oxaloacetate. The M+2 isotopomer of aspartate will be a direct product of the anaplerotic PC pathway.
Advanced mass spectrometry methods can now resolve all the different isotopomers of glutamate and aspartate, providing highly detailed insights into TCA cycle activity, including the relative contributions of PDH and PC. biorxiv.orgnih.govutsw.edu Studies in cancer cells have used stable isotope tracing to show how glucose carbon flux into amino acids like aspartic acid and glutamic acid can be altered in response to genetic changes. mdpi.com
De Novo Lipid Synthesis and Fatty Acid Elongation
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, relies on acetyl-CoA as the fundamental two-carbon building block. This acetyl-CoA is largely derived from citrate that is exported from the mitochondria into the cytoplasm.
De Novo Lipogenesis: The [1,2-¹³C₂]acetyl-CoA generated from Dextrose-4,5-¹³C₂ via PDH and citrate cleavage is incorporated into growing fatty acid chains. By analyzing the mass isotopomer distribution of newly synthesized fatty acids, such as palmitate (C16:0), one can determine the contribution of glucose to the lipogenic acetyl-CoA pool. nih.govnih.gov This technique, known as mass isotopomer distribution analysis (MIDA), is a cornerstone of studying DNL. nih.gov
Fatty Acid Elongation: The tracer can also be used to study the elongation of existing fatty acids. For example, the addition of a [¹³C₂]-acetyl unit to an unlabeled palmitate (C16:0) molecule would result in the formation of M+2 stearate (B1226849) (C18:0). This allows for the differentiation between fatty acids that are fully synthesized de novo versus those that are elongated or taken up from external sources. oup.comresearchgate.net
Table 2: Illustrative Research Findings on Glucose Contribution to Lipogenesis
| Substrate | Glucose Concentration | Contribution of Glucose to DNL | Contribution of Glucose to TG-Glycerol | Reference Finding |
|---|---|---|---|---|
| [U-¹³C]glucose | 5 mM | 42% | 72% | Human Adipocytes nih.gov |
| [U-¹³C]glucose | 17.5 mM | 47% | 72% | Human Adipocytes nih.gov |
This table presents findings from a study using uniformly labeled glucose to show how glucose contributes differently to the fatty acid and glycerol (B35011) components of triglycerides.
Glycogen (B147801) Synthesis and Degradation Dynamics
Glycogen, the storage form of glucose, is a dynamic polymer whose metabolism can be precisely measured using Dextrose-4,5-¹³C₂.
Glycogen Synthesis (Glycogenesis): When Dextrose-4,5-¹³C₂ is taken up by a cell, it is phosphorylated and converted to UDP-glucose, retaining its M+2 labeling. Glycogen synthase then incorporates these labeled glucosyl units into the growing glycogen polymer. researchgate.netnih.gov The rate of M+2 accumulation in the total glycogen pool is a direct measure of the rate of glycogen synthesis from exogenous glucose. frontiersin.orgunimi.it
Glycogen Degradation (Glycogenolysis): The breakdown of pre-labeled [¹³C₂]glycogen releases labeled glucose-1-phosphate, which can re-enter metabolic pathways. By designing experiments where cells are first loaded with the tracer and then switched to an unlabeled medium, the rate of disappearance of the ¹³C label from the glycogen pool can be measured to determine the rate of glycogenolysis. nih.gov Some studies have revealed simultaneous synthesis and degradation of glycogen, a phenomenon known as substrate cycling, which can be uncovered by using multiple isotopic labels. nih.gov
Nucleotide and Glycan Synthesis Pathways from this compound Precursors
The stable isotope-labeled compound this compound serves as a critical tracer for elucidating the metabolic flux through pathways responsible for the biosynthesis of nucleotides and glycans. As glucose is a fundamental precursor for both of these essential classes of biomolecules, introducing this compound into cellular systems allows researchers to track the fate of the labeled carbon atoms through complex reaction networks. rsc.orgbiorxiv.org This approach, a key component of Metabolic Flux Analysis (MFA), provides quantitative insights into the activity of these pathways under various physiological and pathological conditions. creative-proteomics.comresearchgate.net
Tracing Carbon from this compound into Nucleotide Ribose
The synthesis of the ribose sugar moiety, which forms the backbone of nucleotides like ATP and GTP, is a primary function of the pentose phosphate pathway (PPP). nih.govnih.govuky.edu The PPP consists of an oxidative branch, which produces NADPH and releases carbon 1 (C1) of glucose as CO2, and a non-oxidative branch, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. uky.edu
When this compound is metabolized, it is first phosphorylated to glucose-6-phosphate (G6P). The labeled carbons at positions 4 and 5 are retained as the molecule enters glycolysis and is converted to intermediates like fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P). These intermediates are the entry points into the non-oxidative PPP. The subsequent enzymatic rearrangements shuffle the carbon backbone, leading to the formation of ribose-5-phosphate (B1218738) (R5P), the direct precursor for nucleotide synthesis. uky.edunih.gov
The specific arrangement of the 13C labels in the resulting R5P molecule is directly dependent on the reaction sequence of the non-oxidative PPP. By analyzing the mass isotopomer distribution of the ribose component of nucleotides using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can determine the relative contributions of the PPP to nucleotide production. creative-proteomics.comnih.gov This provides a detailed view of how cells allocate carbon resources to proliferation and reductive biosynthesis. nih.govnih.gov
Table 1: Theoretical Distribution of 13C Labels from Dextrose-4,5-13C2 into Ribose-5-Phosphate via the Non-Oxidative Pentose Phosphate Pathway
| Precursor Carbon (in Glucose) | Resulting Carbon (in Ribose-5-Phosphate) | Expected Labeling Status | Pathway Insight |
|---|---|---|---|
| Glucose C4 | Ribose C4 | 13C Labeled | The transfer of labels from glucose C4 and C5 to ribose C4 and C5 indicates flux through the non-oxidative PPP, specifically involving transketolase and transaldolase reactions. The detection of a doubly labeled (M+2) ribose moiety confirms that the C4-C5 bond of the original glucose molecule was maintained during the rearrangement. |
| Glucose C5 | Ribose C5 | 13C Labeled |
Tracing Carbon from this compound into Glycan Biosynthesis
Glycans are complex carbohydrates attached to proteins and lipids, playing vital roles in cellular recognition, signaling, and adhesion. biorxiv.orgresearchgate.net The biosynthesis of glycans relies on a supply of activated monosaccharide donors, known as nucleotide sugars (e.g., UDP-glucose, UDP-N-acetylglucosamine). biorxiv.orgwikipedia.org These building blocks are synthesized from glucose through a series of enzymatic conversions that branch off from glycolysis. biorxiv.org
Metabolic labeling with this compound allows for the direct tracking of glucose carbon into these nucleotide sugar pools and subsequently into mature glycan structures. rsc.orgnih.gov The 13C labels on carbons 4 and 5 of the glucose molecule are incorporated into the hexose and hexosamine rings of nucleotide sugars like UDP-glucose and UDP-N-acetylglucosamine (UDP-GlcNAc). biorxiv.orgresearchgate.net
By hydrolyzing purified glycoproteins or glycolipids to release their constituent monosaccharides and analyzing their mass isotopomer distributions, scientists can quantify the rate of glucose incorporation into specific glycans. biorxiv.orgnih.gov This method has been instrumental in understanding how metabolic shifts, such as those occurring in cancer, directly impact cell surface glycosylation by altering the allocation of glucose to glycan synthesis. biorxiv.orgresearchgate.netresearchgate.net
Table 2: Representative Research Findings on Isotopic Enrichment in a Key Nucleotide Sugar Precursor
This table illustrates hypothetical but representative mass isotopomer distribution (MID) data for UDP-N-acetylglucosamine (UDP-GlcNAc) isolated from cells cultured in the presence of Dextrose-4,5-13C2.
| Isotopomer | Description | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| M+0 | Unlabeled UDP-GlcNAc | 45% | Represents the fraction of the UDP-GlcNAc pool derived from unlabeled endogenous sources or pathways not originating directly from the exogenous labeled glucose. |
| M+1 | Singly 13C-labeled UDP-GlcNAc | 15% | May arise from metabolic scrambling, the contribution of other labeled precursors, or the activity of pathways that break the C4-C5 bond. |
| M+2 | Doubly 13C-labeled UDP-GlcNAc | 40% | Indicates the direct incorporation of the C4-C5 labeled hexose unit from Dextrose-4,5-13C2 into the UDP-GlcNAc pool, quantifying the direct flux from glucose to this essential glycan precursor. biorxiv.orgresearchgate.net |
Integration with Multi Omics Data and Systems Biology Approaches
Combining ¹³C-MFA with Transcriptomics for Gene-to-Flux Relationships
Integrating ¹³C-MFA data, obtained using tracers like Dextrose-4,5-13C2, with whole-genome transcriptomics offers a powerful method for uncovering the regulatory mechanisms that govern metabolic function. osti.gov This approach aims to establish correlations between the expression levels of genes encoding enzymes and the metabolic fluxes through the reactions they catalyze. ub.edu A strong positive correlation suggests that the gene's expression level is a significant factor in controlling the rate of the metabolic reaction.
The process involves culturing cells with this compound as the primary carbon source. As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com Mass spectrometry or NMR is then used to measure the mass isotopomer distributions (MIDs) in these metabolites, particularly in protein-bound amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism. oup.comresearchgate.net This data is fed into a computational model to calculate the intracellular fluxes. nih.gov In parallel, RNA sequencing (RNA-Seq) is performed on the same cell populations to quantify the expression levels of all genes.
By analyzing these two datasets together, researchers can identify gene-flux relationships that would not be apparent from either dataset alone. For instance, a study on Escherichia coli integrated transcriptomic data with ¹³C-MFA to understand adaptive evolution, revealing that changes in the expression of specific transhydrogenase genes directly correlated with increased flux through pathways that rebalanced cellular redox cofactors. pnas.org Similarly, in studies of quiescent cells, combining ¹³C-MFA with transcriptomics helped to distinguish between different regulatory mechanisms controlling the metabolic shift from a proliferative to a quiescent state. nih.govuic.edu This integrated analysis is crucial for building more accurate predictive models of metabolism and for identifying key regulatory nodes in complex metabolic networks. bhsai.orgplos.org
Table 1: Illustrative Gene-to-Flux Correlation Analysis using this compound
This table provides a hypothetical example of how transcriptomic data (gene expression) is correlated with metabolic flux data (from ¹³C-MFA) to identify potential regulatory relationships in a cell culture study comparing a control condition to a treated condition.
| Gene (Enzyme) | Pathway | Relative Gene Expression (Treated vs. Control) | Relative Metabolic Flux (Treated vs. Control) | Pearson Correlation Coefficient (r) | Interpretation |
|---|---|---|---|---|---|
| HK1 (Hexokinase 1) | Glycolysis | 1.9 | 1.8 | 0.95 | Strong positive correlation suggests transcriptional control of glucose phosphorylation. |
| PFKP (Phosphofructokinase) | Glycolysis | 1.1 | 2.5 | 0.30 | Weak correlation suggests flux is primarily controlled post-transcriptionally (e.g., allosteric regulation). |
| G6PD (Glucose-6-Phosphate Dehydrogenase) | Pentose (B10789219) Phosphate (B84403) Pathway | 3.2 | 3.0 | 0.98 | Strong positive correlation indicates that increased gene expression drives higher flux into the PPP. |
| PC (Pyruvate Carboxylase) | Anaplerosis | 0.6 | 0.7 | 0.91 | Strong positive correlation suggests downregulation of gene expression reduces anaplerotic flux. |
Proteomics and Metabolomics Integration for Comprehensive Metabolic Phenotyping
A comprehensive understanding of a cell's metabolic phenotype requires not just knowing the reaction rates, but also the levels of the enzymes that catalyze them and the concentrations of the metabolites involved. einsteinmed.edu Integrating proteomics with metabolomics, particularly when enhanced with stable isotope tracing using this compound, provides a multi-layered view of the metabolic state. universiteitleiden.nl
In this approach, proteomics (typically using mass spectrometry) is used to identify and quantify the abundance of thousands of proteins, including the full complement of metabolic enzymes. nih.gov Simultaneously, metabolomics analysis, coupled with this compound tracing, measures both the total pool sizes of metabolites and their rates of synthesis and consumption. biorxiv.orgresearchgate.net The tracing data is crucial as it reveals the dynamic flow of carbon through the pathways, which cannot be captured by measuring static metabolite levels alone. springernature.com
This combined analysis can reveal complex regulatory patterns. For example, a cell might exhibit high flux through a pathway despite low concentrations of the pathway's intermediates, a scenario that could be explained by high levels of active enzymes that rapidly convert substrates to products. Conversely, an accumulation of a metabolite might be due to a bottleneck caused by the low abundance or inhibition of a downstream enzyme. Studies in cancer cells have used this integrated approach to link changes in the proteome to altered glucose metabolism and glycosylation patterns, providing insights into cancer progression. nih.gov By connecting the abundance of specific enzymes (proteomics) to the concentrations and isotopic labeling of related substrates and products (metabolomics with this compound), researchers can build a more complete and functional map of cellular metabolism. universiteitleiden.nl
Table 2: Example of Integrated Proteomics and Metabolomics Data
This table illustrates how data from proteomics and ¹³C-tracer metabolomics can be combined to provide a more detailed characterization of a metabolic shift, such as the Warburg effect in cancer cells compared to healthy tissue.
| Analyte | Data Type | Fold Change (Cancer vs. Healthy) | ¹³C Enrichment from this compound (Cancer) | Interpretation |
|---|---|---|---|---|
| Lactate (B86563) Dehydrogenase A (LDHA) | Protein | +4.5 | N/A | Increased LDHA protein levels correlate with a high rate of pyruvate (B1213749) conversion to lactate, a hallmark of aerobic glycolysis. |
| Lactate | Metabolite | +3.8 | High | |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Protein | +5.2 | N/A | High PDK1 levels inhibit the PDH complex, shunting pyruvate away from the TCA cycle, which is confirmed by low ¹³C enrichment in citrate (B86180). |
| Citrate | Metabolite | -1.5 | Low | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Protein | +3.1 | N/A | Upregulation of G6PD protein is linked to increased flux into the PPP, evidenced by high ¹³C labeling in ribose-5-phosphate (B1218738). |
| Ribose-5-Phosphate | Metabolite | +2.7 | High |
Network-Wide Metabolic Pathway Elucidation through Multi-Omics Data Fusion
The ultimate goal of systems biology is to construct comprehensive, predictive models of cellular processes. biorxiv.org Elucidating the complete structure and regulation of metabolic networks requires the fusion of multiple omics datasets, with ¹³C-MFA providing the critical functional data on pathway activities. mdpi.com By integrating transcriptomics, proteomics, metabolomics, and fluxomics data derived from tracers like this compound, researchers can assemble, constrain, and validate large-scale metabolic models. nih.gov
Each data type provides a unique and complementary layer of information:
Genomics/Transcriptomics provides the blueprint, identifying all potential metabolic genes and their expression levels, thus defining the set of possible reactions. mdpi.com
Proteomics confirms which enzymes are actually present in the cell and at what abundance, offering a more direct proxy for enzymatic capacity than gene expression. nih.gov
Metabolomics measures the concentrations of metabolic intermediates, substrates, and products, which reflect the outcomes of enzymatic reactions and can indicate regulatory hotspots. universiteitleiden.nl
¹³C-MFA (Fluxomics) , using tracers such as this compound, provides the quantitative flux map, showing the actual, in vivo rates of reactions throughout the network. This data is essential for determining the functional state of the metabolism. ethz.ch
The fusion of these datasets is often achieved through computational pipelines and modeling frameworks that use the different omics layers to build and refine a single, cohesive model. oup.com For example, transcriptomic and proteomic data can be used to constrain the potential flux carrying capacity of reactions in a genome-scale metabolic model. nih.gov The model's predictions can then be validated and further refined by comparing them against the experimentally determined fluxes from ¹³C-MFA and metabolite concentrations. This integrative approach has been instrumental in dissecting complex metabolic phenotypes in fields ranging from metabolic engineering to cancer research. nih.govnih.govnih.gov
Table 3: Contribution of Different Omics Data to Metabolic Network Elucidation
This table summarizes the unique role each type of omics data plays in the comprehensive analysis and modeling of metabolic networks, with ¹³C-MFA providing the central, functional readout.
| Omics Data Type | Information Provided | Role in Network Elucidation |
|---|---|---|
| Transcriptomics (RNA-Seq) | Gene expression levels (mRNA abundance) | Identifies potentially active pathways and provides evidence for transcriptional regulation of metabolic enzymes. Used to build context-specific models. |
| Proteomics | Protein abundance and post-translational modifications | Confirms enzyme presence and provides a more direct measure of catalytic potential than transcriptomics. Identifies post-translational regulation. |
| Metabolomics | Concentrations of intracellular and extracellular metabolites | Provides a snapshot of the metabolic state, identifies pathway bottlenecks, and reveals allosteric regulator levels. |
| ¹³C-MFA with this compound | Quantitative metabolic reaction rates (fluxes) | Defines the functional operation of the network. Provides the definitive data for validating and constraining metabolic models and determining pathway activity. |
| Multi-Omics Fusion | Integrated, multi-level understanding of metabolism | Creates a holistic, systems-level model that connects genotype to metabolic phenotype, enabling predictive modeling and identification of complex regulatory mechanisms. |
Emerging Technologies and Spatially Resolved Metabolic Flux Analysis with Dextrose 4,5 13c2
The advent of sophisticated analytical techniques has revolutionized the study of metabolic fluxes, providing unprecedented insights into the intricate network of biochemical reactions within cells and tissues. The use of stable isotope tracers, such as Dextrose-4,5-13C2, is central to these advancements, enabling researchers to trace the fate of carbon atoms through various metabolic pathways. This section explores the emerging technologies that leverage 13C-labeled compounds like this compound for spatially and temporally resolved metabolic flux analysis.
Challenges and Future Directions in Dextrose 4,5 13c2 Based Metabolic Research
Methodological Challenges in Sample Preparation and Measurement
The accuracy and reliability of metabolic flux analysis (MFA) using Dextrose-4,5-13C2 are fundamentally dependent on the quality of sample preparation and the precision of analytical measurements. A significant challenge lies in the quenching of metabolic activity and the extraction of metabolites. To capture a true snapshot of the metabolic state, cellular processes must be halted almost instantaneously, often through methods like snap-freezing in liquid nitrogen, to prevent metabolite degradation and preserve isotopic labeling patterns. researchgate.net
Further complexities arise during the analytical measurement phase. The detection and quantification of key intracellular metabolites, such as sugar phosphates, can be a demanding task. researchgate.net These molecules often exist at low intracellular concentrations and as multiple isomers, making their separation and accurate measurement difficult. researchgate.net This necessitates the use of highly sensitive analytical techniques, such as mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govfrontiersin.org However, even with advanced instrumentation, limitations can arise from the required sample material, which can be particularly challenging in studies with limited biological material, such as ex vivo analyses. researchgate.net Additionally, ensuring the complete resolution of isotopic patterns to distinguish between different isotopologues is critical for accurate flux calculations. nih.gov
Computational Complexity and Model Uncertainty in Large-Scale Metabolic Networks
Beyond the laboratory, the data generated from this compound tracing experiments present substantial computational challenges. 13C-Metabolic Flux Analysis (13C-MFA) relies on sophisticated mathematical models to translate raw isotopic labeling data into meaningful metabolic flux maps. frontiersin.orgresearchgate.net These models are built on a set of inherent assumptions, most notably that the biological system is in a metabolic and isotopic steady state, meaning that fluxes and labeling patterns are constant over time. d-nb.infosci-hub.se Validating this assumption is critical and may require measurements at multiple time points. d-nb.info
The complexity of these models increases significantly with the size of the metabolic network under investigation. researchgate.net Constructing these models requires detailed knowledge of reaction stoichiometry and the precise atom transitions for each metabolic reaction. frontiersin.org Several software platforms, such as 13CFLUX2 and OpenFLUX, have been developed to aid researchers in this complex process, from model creation to flux calculation and statistical analysis. researchgate.net13cflux.net
A major challenge in this domain is model uncertainty. The estimation of metabolic fluxes is critically dependent on the assumed metabolic network model, and using an inaccurate model can lead to unpredictable results. nih.govplos.org Furthermore, the inherent noise and potential errors in experimental measurements propagate through the model, leading to uncertainty in the calculated flux values. d-nb.info To address this, researchers are increasingly turning to advanced statistical methods, including Bayesian approaches, which can better account for uncertainty in both the data and the model itself. d-nb.info
| Modeling Aspect | Challenge | Potential Solution/Approach |
| Model Foundation | Assumption of metabolic and isotopic steady state. d-nb.infosci-hub.se | Time-course experiments to validate steady state; use of isotopic non-stationary 13C-MFA (INST-MFA) for dynamic systems. d-nb.infosci-hub.se |
| Model Construction | Requires detailed knowledge of network stoichiometry and atom mappings. frontiersin.org | Use of dedicated modeling software (e.g., FluxML, OpenFLUX) to standardize and facilitate model creation. frontiersin.orgresearchgate.net |
| Computational Demand | High complexity and computational cost for large-scale networks. researchgate.net | Development of efficient algorithms and computational frameworks like the Elementary Metabolite Unit (EMU) to enhance calculation speed. researchgate.net |
| Model/Data Accuracy | Uncertainty from measurement errors and incomplete network knowledge. nih.govplos.org | Rigorous statistical analysis, goodness-of-fit tests, and advanced methods like Bayesian model averaging to manage uncertainty. plos.orgd-nb.info |
Addressing Metabolic Compartmentation and Heterogeneity in Isotope Tracing
In eukaryotic cells, metabolism is not uniform but is organized into distinct subcellular compartments, such as the cytosol and mitochondria. This compartmentation presents a unique and significant challenge for isotope tracing studies. nih.gov The existence of the same metabolic pathways in different organelles creates compartment-specific labeling patterns that are difficult to resolve from whole-cell extracts. nih.govnih.gov For example, glycolysis intermediates are primarily in the cytoplasm, while TCA cycle intermediates are largely mitochondrial, but the transport and exchange of metabolites between these compartments can complicate the interpretation of labeling data. nih.gov Overcoming this requires advanced experimental designs and computational models that explicitly account for subcellular structure. nih.gov Approaches include the analysis of metabolites known to be enriched in specific compartments or the use of subcellular fractionation techniques, though the latter may risk altering metabolic states. nih.govnih.gov
Metabolic heterogeneity also exists at the intercellular level, particularly in complex tissues and tumors. researchgate.netnih.gov A tumor, for instance, is a complex ecosystem of cancer cells and various stromal and immune cells, each with distinct metabolic phenotypes. nih.govmdpi.com Bulk tissue analysis averages the metabolic activity of all cell types, potentially masking critical cell-specific metabolic features. Resolving this heterogeneity is a major frontier in metabolic research, with emerging techniques like multi-isotope imaging mass spectrometry and spatially resolved metabolomics showing promise in dissecting the metabolic contributions of individual cell populations within a tissue. mdpi.com
Development of Novel Dextrose Isotopic Labeling Strategies (Beyond 4,5-13C2)
The specific labeling pattern of this compound is one of many possible isotopic configurations for glucose, each with its own strengths for probing different aspects of metabolism. The development and application of a diverse portfolio of glucose tracers are crucial for a comprehensive analysis of complex metabolic networks. nih.gov The choice of a specific tracer depends on the metabolic pathways of interest and the specific research question being addressed. nih.govnih.gov
For example, [U-13C6]glucose is often used for a broad overview of carbon metabolism, as it labels all downstream metabolites. nih.gov In contrast, [1,2-13C2]glucose is particularly useful for delineating the relative contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govwellcomeopenresearch.org Other tracers, like [1-13C]glucose or [3,4-13C2]glucose, can be employed to investigate pyruvate (B1213749) carboxylase activity and anaplerosis. nih.govresearchgate.net Furthermore, tracers labeled with other stable isotopes, such as deuterium (B1214612) (2H), can provide complementary information on redox metabolism and reactions involving cofactors like NADH or NADPH. mdpi.com The strategic use of multiple, distinct tracers in parallel experiments can provide a more complete and robust picture of cellular metabolism than is possible with a single tracer alone. mdpi.com
The table below summarizes several common Dextrose isotopic labeling strategies and their primary applications.
| Isotopic Tracer | Primary Application(s) | Reference(s) |
| [U-13C6]Glucose | General tracing of carbon fate, broad labeling of downstream metabolites. | nih.gov |
| [1,2-13C2]Glucose | Differentiating glycolysis vs. Pentose Phosphate Pathway (PPP) activity. | nih.govwellcomeopenresearch.org |
| [1-13C]Glucose | Probing PPP activity and anaplerotic contributions. | nih.gov |
| [3,4-13C2]Glucose | Measuring glucose turnover and pyruvate carboxylase-mediated anaplerosis. | nih.govresearchgate.netuc.pt |
| [6,6-2H2]Glucose | Measuring whole-body glucose turnover. | researchgate.net |
| [4,5-13C2]Glucose | Tracing carbon flow into the TCA cycle via pyruvate dehydrogenase. | nih.gov |
Q & A
Q. What are the key considerations for synthesizing and characterizing Dextrose-4,5-13C2 in metabolic studies?
- Methodological Answer : Synthesis of 13C-labeled glucose requires precise isotopic enrichment at positions 4 and 5, typically verified via nuclear magnetic resonance (NMR) or mass spectrometry (MS). Characterization must include purity validation (e.g., HPLC for chemical purity and isotopic ratio confirmation via isotope-ratio MS). Experimental protocols should detail reagent sources, reaction conditions, and purification steps to ensure reproducibility .
- Data Table :
| Parameter | Method | Acceptable Range |
|---|---|---|
| Isotopic enrichment | NMR/MS | ≥99 atom % 13C |
| Chemical purity | HPLC | ≥98% |
| Solvent residues | GC-MS | ≤0.1% (v/v) |
Q. How do analytical techniques differ when quantifying this compound versus unlabeled glucose?
- Methodological Answer : Isotopic labeling introduces mass shifts detectable via MS (e.g., LC-MS/MS for metabolic flux analysis). Quantification requires calibration curves using certified standards to account for isotopic interference. For NMR, 13C-decoupling techniques enhance signal clarity. Researchers must validate instrument sensitivity and specificity for labeled compounds to avoid false positives .
Advanced Research Questions
Q. How can experimental designs optimize tracer studies using this compound in dynamic metabolic networks?
- Methodological Answer : Use compartmental modeling to track 13C incorporation into metabolites (e.g., TCA cycle intermediates). Time-course sampling paired with isotopomer distribution analysis (IDA) resolves flux rates. Controls should include unlabeled glucose to baseline natural isotope abundance. Advanced statistical tools (e.g., Monte Carlo simulations) account for measurement uncertainties .
- Key Challenges :
Q. What strategies address contradictions in isotopic enrichment data across replicate experiments?
- Methodological Answer : Systematic error analysis is critical. Potential sources include:
- Instrument variability : Regular calibration with internal standards.
- Biological variability : Normalize data to cell count or protein content.
- Sample preparation : Standardize extraction protocols (e.g., quenching metabolism rapidly in liquid nitrogen).
Use ANOVA or mixed-effects models to statistically differentiate technical vs. biological variability .
Q. How to validate the absence of isotopic cross-talk in multi-tracer studies involving this compound?
- Methodological Answer : Design control experiments with single-labeled tracers to isolate isotopic contributions. Employ high-resolution MS (e.g., Orbitrap) to resolve overlapping mass shifts. Computational tools like IsoCor2 correct for natural isotope abundance and fragmentation artifacts. Cross-validation with kinetic modeling ensures data robustness .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
- Guidelines :
- Provide step-by-step synthesis and purification details, including equipment specifications and software versions.
- Report all deviations from published methods.
- Deposit raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials with metadata annotations .
Q. What criteria determine the inclusion/exclusion of this compound data in peer-reviewed publications?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
